

Spectroscopic data for (S)-1-(3-Methoxyphenyl)ethylamine (NMR, IR, MS)

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Compound of Interest

Compound Name:	(S)-1-(3-Methoxyphenyl)ethylamine
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An In-depth Technical Guide to the Spectroscopic Characterization of **(S)-1-(3-Methoxyphenyl)ethylamine**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **(S)-1-(3-Methoxyphenyl)ethylamine**, a critical chiral building block in modern organic synthesis and pharmaceutical development. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol .^{[1][2]} The correct and unambiguous characterization of such chiral amines is paramount for ensuring enantiomeric purity, confirming structural integrity, and meeting stringent quality control standards in research and manufacturing.

We will delve into the three cornerstone analytical techniques for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind experimental choices and the interpretation of the resulting data, reflecting the practices of an experienced analytical scientist.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule.[3][4] It operates on the principle that atomic nuclei with a quantum property called "spin," such as ^1H (proton) and ^{13}C , behave like tiny magnets.[5][6] When placed in a strong external magnetic field, these nuclei can be excited by radiofrequency radiation, and the energy they absorb and subsequently release provides detailed information about their chemical environment, connectivity, and spatial relationships.[3]

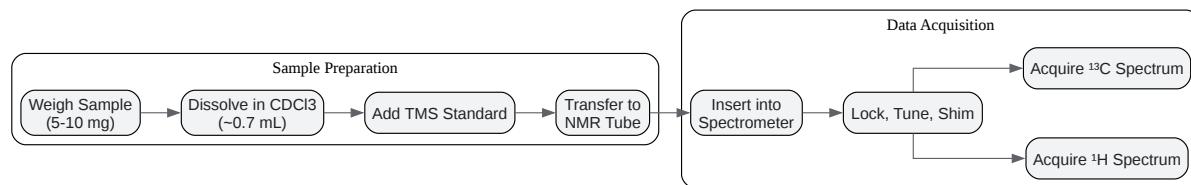
Experimental Protocol: Acquiring High-Fidelity NMR Data

The validity of any spectral interpretation rests entirely on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining high-resolution ^1H and ^{13}C NMR spectra.

Methodology:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **(S)-1-(3-Methoxyphenyl)ethylamine** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl_3). The choice of CDCl_3 is based on its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak.
- **Internal Standard:** Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and provides a sharp singlet at 0.00 ppm, serving as the universal reference point for the chemical shift scale.
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. The instrument undergoes an automated process of locking onto the deuterium signal of the solvent, shimming to optimize the magnetic field homogeneity, and tuning the probe to the correct frequencies for ^1H and ^{13}C .
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) are averaged to ensure a high signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ^{13}C isotope, a greater number of scans is required to achieve adequate signal intensity.[7]



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Caption: NMR Sample Preparation and Acquisition Workflow.

Data Interpretation and Structural Assignment

The resulting spectra provide a unique fingerprint of the molecule.

^1H NMR Spectroscopic Data Summary

Chemical Shift (δ) ppm	Multiplicity	Integration	Provisional Assignment
~7.25	t	1H	Ar-H (H-5)
~6.85	m	3H	Ar-H (H-2, H-4, H-6)
~4.15	q	1H	CH-NH ₂
~3.80	s	3H	OCH ₃
~1.90	s (broad)	2H	NH ₂
~1.40	d	3H	CH-CH ₃

Interpretation of ^1H NMR Spectrum:

- Aromatic Region (6.8-7.3 ppm): The aromatic protons appear as a complex of signals. The triplet around 7.25 ppm is characteristic of the proton at the 5-position, flanked by two other aromatic protons. The remaining three aromatic protons appear in a multiplet further upfield.
- Methine Proton (~4.15 ppm): The single proton attached to the chiral center (CH-NH_2) appears as a quartet due to coupling with the three protons of the adjacent methyl group ($n+1$ rule).
- Methoxy Protons (~3.80 ppm): The three equivalent protons of the methoxy group (OCH_3) are shielded and appear as a sharp singlet, as they have no adjacent protons to couple with.
- Amine Protons (~1.90 ppm): The two protons of the primary amine (NH_2) typically appear as a broad singlet. The signal is broad due to quadrupole broadening from the nitrogen atom and chemical exchange.
- Methyl Protons (~1.40 ppm): The three protons of the methyl group (CH-CH_3) appear as a doublet, as they are coupled to the single methine proton.

 ^{13}C NMR Spectroscopic Data Summary

Chemical Shift (δ) ppm	Provisional Assignment
~159.8	Ar-C (C-3, C-O)
~146.0	Ar-C (C-1)
~129.5	Ar-C (C-5)
~118.5	Ar-C (C-6)
~112.5	Ar-C (C-4)
~111.8	Ar-C (C-2)
~55.2	OCH_3
~51.0	CH-NH_2
~24.5	CH-CH_3

Interpretation of ^{13}C NMR Spectrum:

- Aromatic Carbons (111-160 ppm): Six distinct signals are observed for the aromatic carbons. The carbon attached to the electron-donating methoxy group (C-3) is the most downfield, while the other carbons are distinguished by their electronic environment.
- Methoxy Carbon (~55.2 ppm): The carbon of the methoxy group appears in the typical range for sp^3 carbons bonded to an oxygen atom.
- Aliphatic Carbons (24-51 ppm): The chiral methine carbon ($\text{CH}-\text{NH}_2$) appears around 51.0 ppm, and the terminal methyl carbon ($\text{CH}-\text{CH}_3$) is the most upfield signal at approximately 24.5 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.^[8] It is based on the principle that molecular bonds vibrate at specific quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.^[9]

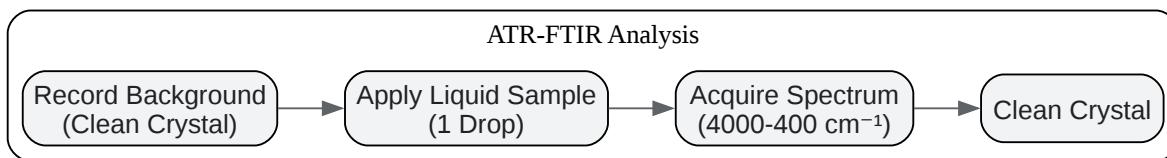
Experimental Protocol: Attenuated Total Reflectance (ATR)

For liquid samples, ATR-FTIR is the method of choice due to its simplicity and minimal sample preparation.

Methodology:

- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO_2 and water vapor.
- Sample Application: Place a single drop of **(S)-1-(3-Methoxyphenyl)ethylamine** directly onto the ATR crystal (typically diamond).

- Data Acquisition: Lower the pressure arm to ensure firm contact between the sample and the crystal.^[7] Record the infrared spectrum, typically over a range of 4000-400 cm^{-1} . Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe after analysis.



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Caption: ATR-FTIR Experimental Workflow.

Data Interpretation and Functional Group Assignment

The IR spectrum of **(S)-1-(3-Methoxyphenyl)ethylamine** confirms the presence of all key functional groups.

IR Spectroscopic Data Summary

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400-3300 (two bands)	Medium, Sharp	N-H Asymmetric & Symmetric Stretch (Primary Amine)
3100-3000	Medium	Aromatic C-H Stretch
2980-2850	Medium	Aliphatic C-H Stretch
1650-1580	Medium, Sharp	N-H Bend (Primary Amine)
1600, 1480	Strong	C=C Aromatic Ring Stretch
1335-1250	Strong	Aromatic C-N Stretch
1250-1020	Strong	C-O Stretch (Aryl Ether)
910-665	Strong, Broad	N-H Wag

Interpretation of IR Spectrum:

- **N-H Vibrations:** The most definitive feature of a primary amine (R-NH₂) is the presence of two sharp bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[10][11] The presence of an N-H bending vibration around 1600 cm⁻¹ and a broad N-H wag below 900 cm⁻¹ further confirms this group.[9][11]
- **C-H Stretches:** Signals just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ arise from the aliphatic C-H bonds of the methyl and methine groups.
- **Aromatic and Ether Groups:** Strong absorptions for the C=C bonds of the benzene ring are visible around 1600 and 1480 cm⁻¹. A very strong band in the 1250-1020 cm⁻¹ region is indicative of the C-O stretch from the aryl ether (methoxy group).[11] The aromatic C-N stretch is also expected in the 1335-1250 cm⁻¹ range.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

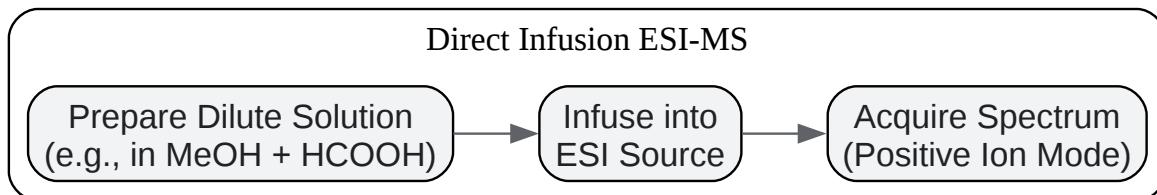
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable clues about the molecule's structure.

Experimental Protocol: ESI-MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, often yielding the intact protonated molecule $[M+H]^+$.

Methodology:

- Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of methanol or acetonitrile with a small percentage of formic acid. The acid facilitates protonation.
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Ionization: Apply a high voltage to the infusion capillary, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.
- Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their m/z ratio, and a detector records their abundance.^[7]



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Caption: ESI-Mass Spectrometry Workflow.

Data Interpretation and Fragmentation Analysis

The mass spectrum provides definitive evidence for the molecular weight and substructural components.

Mass Spectrometric Data Summary

m/z	Proposed Identity	Notes
152.1	$[\text{M}+\text{H}]^+$	Protonated molecular ion. Confirms molecular weight of 151.1.
135.1	$[\text{M}+\text{H} - \text{NH}_3]^+$	Loss of ammonia, a common pathway for primary amines.
121.1	$[\text{C}_8\text{H}_9\text{O}]^+$	Result of benzylic cleavage (loss of $\cdot\text{CH}(\text{NH}_2)\text{CH}_3$).
106.1	$[\text{C}_7\text{H}_6\text{O}]^+$	Further fragmentation of the m/z 121 ion.

Interpretation of Mass Spectrum:

- **Molecular Ion:** The molecular weight of $\text{C}_9\text{H}_{13}\text{NO}$ is 151.21. The odd nominal mass is consistent with the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[\[10\]](#) In ESI-MS, the base peak is often the protonated molecule, $[\text{M}+\text{H}]^+$, which would appear at m/z 152.1.
- **Key Fragmentation Pathways:** Phenethylamines are known to undergo characteristic fragmentation.[\[12\]](#)[\[13\]](#)
 - **α -Cleavage:** The most significant fragmentation is the cleavage of the $\text{C}\alpha\text{-C}\beta$ bond (the bond between the methine carbon and the aromatic ring). This benzylic cleavage is highly favorable as it leads to the formation of a stable benzyl-type cation. The loss of the $\cdot\text{CH}(\text{NH}_2)\text{CH}_3$ radical from the molecular ion results in the fragment at m/z 121.1.
 - **Loss of Ammonia:** Another common fragmentation pathway for primary amines is the loss of a neutral ammonia molecule (NH_3) from the protonated molecular ion, giving rise to a peak at m/z 135.1.[\[12\]](#)

Conclusion

The collective data from ^1H NMR, ^{13}C NMR, IR, and MS provide an unambiguous and self-consistent confirmation of the structure of **(S)-1-(3-Methoxyphenyl)ethylamine**. NMR spectroscopy elucidates the complete carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy confirms the presence of the key primary amine, aromatic ether, and hydrocarbon functional groups. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are diagnostic for the phenylethylamine scaffold. This multi-technique approach represents the gold standard in analytical chemistry, ensuring the identity, purity, and structural integrity of critical chemical entities in research and drug development.

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